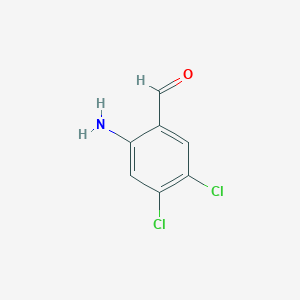

2-Amino-4,5-dichlorobenzaldehyde

Description

2-Amino-4,5-dichlorobenzaldehyde (CAS: 163458-94-4) is a halogenated aromatic aldehyde featuring an amino group at the 2-position and chlorine atoms at the 4- and 5-positions on the benzene ring. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds and pharmaceuticals . Commercial sources report purities ≥95%, with specific suppliers like Combi-Blocks offering 98% purity . Its reactivity stems from the aldehyde group, which participates in condensation and nucleophilic addition reactions, and the electron-withdrawing chlorine substituents, which modulate electronic effects on the aromatic ring.

Properties

IUPAC Name |

2-amino-4,5-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLKBWVGBYRNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)N)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-4,5-dichlorobenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-amino-benzaldehyde, followed by purification processes to isolate the desired product. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,5-dichlorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

2-Amino-4,5-dichlorobenzaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biochemical assays.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-4,5-dichlorobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights key structural analogs of 2-amino-4,5-dichlorobenzaldehyde, focusing on substituent positions and functional groups:

Key Observations :

- Substituent Position Sensitivity: The position of chlorine and amino groups significantly impacts reactivity and applications. For example, 2-amino-3,5-dichlorobenzoic acid (benzoic acid derivative) is used in drug synthesis, whereas the aldehyde analogs are more common in heterocyclic chemistry .

- Electronic Effects: Chlorine atoms at the 4- and 5-positions (as in this compound) create a meta-directing effect, influencing regioselectivity in electrophilic substitutions compared to ortho- or para-substituted analogs .

Physicochemical Properties

- Solubility and Stability: The aldehyde group in this compound increases polarity compared to methyl or methoxy-substituted analogs (e.g., 2-amino-4,5-dimethoxybenzaldehyde), enhancing solubility in polar aprotic solvents .

Biological Activity

2-Amino-4,5-dichlorobenzaldehyde (ADC) is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of ADC, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

This compound is characterized by its unique substitution pattern, which influences its chemical reactivity and biological activity. The compound can be synthesized through various methods, including the reaction of 2,3-dichlorobenzaldehyde with amines under specific conditions. Its structure is pivotal in determining its interactions with biological macromolecules.

Anticancer Activity

ADC has demonstrated significant anticancer properties in various studies. For instance, a study evaluated the compound's inhibitory effects on epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) kinases, which are crucial in cancer progression. The results indicated that ADC exhibited an IC50 value of 0.2162 µM against EGFR and 0.2592 µM against VEGFR-2, showcasing its potent inhibitory activity compared to the reference drug Sorafenib .

Table 1: Inhibitory Activity of ADC Against Kinases

| Target Kinase | IC50 Value (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| EGFR | 0.2162 ± 1.1 | 0.2307 ± 1.8 |

| VEGFR-2 | 0.2592 ± 1.5 | 0.3075 ± 1.2 |

The biological activity of ADC is primarily attributed to its ability to interact with cellular targets involved in tumorigenesis. The compound has been shown to induce cell cycle arrest at the G2/M phase, which is critical for preventing cancer cell proliferation. This effect is likely mediated through the inhibition of tubulin polymerization, leading to improper chromosome alignment and subsequent cell death .

Case Study: Effects on Cell Cycle

In a recent study involving melanoma cells treated with ADC at a concentration of 2.5 μM, an increase in cells arrested in the G2/M phase was observed, supporting the hypothesis that ADC disrupts normal mitotic processes . This finding emphasizes the potential of ADC as a chemotherapeutic agent.

Other Biological Activities

Beyond its anticancer properties, ADC has shown potential in other biological areas:

- Antimicrobial Activity : Preliminary studies suggest that ADC may exhibit antimicrobial properties against various pathogens.

- Metal Ion Binding : The compound forms Schiff base ligands with metal ions, which may enhance its biological activity and applications in materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.